An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of 1-chloro-1,2,3,3,3-pentafluoro-1-propene (CAS RN: 2804-49-1), a halogenated olefin of significant interest in materials science and synthetic chemistry. Recognizing the current scarcity of extensive experimental data for this specific isomer, this document synthesizes available computed data, draws comparisons with related fluorinated propene derivatives, and outlines the scientific rationale and methodologies for the experimental determination of its thermodynamic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical behavior of this compound for modeling, process development, and safety assessments.
Introduction and Scientific Context
1-Chloro-1,2,3,3,3-pentafluoro-1-propene is a member of the hydrochlorofluoroolefin (HCFO) family. These compounds are characterized by the presence of hydrogen, chlorine, fluorine, and a carbon-carbon double bond. The specific arrangement of these atoms in the molecule, particularly the halogen substitution pattern, profoundly influences its physical, chemical, and thermodynamic properties. As with many fluorinated hydrocarbons, 1-chloro-1,2,3,3,3-pentafluoro-1-propene is under investigation for its potential applications as a refrigerant, a blowing agent, or a monomer for specialty polymers.[1] Its low global warming potential compared to other halogenated compounds makes it a subject of environmental interest.[1]
A deep understanding of the thermodynamic properties of this compound is paramount for its practical application. Properties such as heat capacity, enthalpy of formation, and vapor pressure are critical for designing and optimizing chemical processes, ensuring safe handling and storage, and predicting its environmental fate. This guide aims to consolidate the currently available information and provide a framework for future experimental investigations.
Molecular Identity and Physicochemical Properties
A clear identification of the molecule is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers and computed physicochemical properties for 1-chloro-1,2,3,3,3-pentafluoro-1-propene. It is crucial to note that much of the detailed thermodynamic data for this specific isomer is based on computational models rather than direct experimental measurement.
Table 1: Chemical Identifiers and Computed Physical Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
| Property | Value | Source |
| IUPAC Name | 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene | [2] |
| CAS Registry Number | 2804-49-1 | [2] |
| Molecular Formula | C₃ClF₅ | [2] |
| Molecular Weight | 166.48 g/mol | [2] |
| Canonical SMILES | C(C(F)(F)F)(=C(Cl)F)F | [1] |
| InChI Key | NJLPMHLSZDVUMV-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.4 | [2] |
| Computed Monoisotopic Mass | 165.9608685 Da | [2] |
Safety and Handling Considerations
-
Inhalation: As a volatile compound, inhalation is a primary route of exposure. It may cause respiratory irritation.[3] In high concentrations, it can act as a simple asphyxiant by displacing oxygen.[3]
-
Skin and Eye Contact: Contact with the liquid form may cause skin and eye irritation.[3] Due to its potential for rapid evaporation, direct contact with the liquid could also cause frostbite.
-
Flammability: While many highly fluorinated compounds are non-flammable, the presence of a double bond and chlorine could contribute to flammability under certain conditions. It is prudent to treat it as a potentially flammable substance and avoid ignition sources.[4]
-
Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3]
Thermodynamic Properties: A Synthesis of Available Data
The thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For 1-chloro-1,2,3,3,3-pentafluoro-1-propene, a comprehensive set of experimentally determined thermodynamic data is not yet published. However, computational chemistry provides valuable estimates for these properties. The following table presents a summary of key thermodynamic parameters, with the understanding that these are primarily derived from theoretical models.
Table 2: Computed Thermodynamic Properties of 1-Chloro-1,2,3,3,3-pentafluoro-1-propene and Related Compounds
| Thermodynamic Property | Definition | Value (1-chloro-1,2,3,3,3-pentafluoro-1-propene) | Comparative Experimental Values for Related Compounds |
| Ideal Gas Heat Capacity (Cp,gas) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. | Not available | For 3-chloro-1,1,2,3,3-pentafluoro-1-propene: Data available in chemical databases.[5] |
| Standard Enthalpy of Formation (ΔfH°gas) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. | Not available | For hexafluoropropene: -1151.70 kJ/mol[6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. | Not available | For hexafluoropropene: -1128.52 kJ/mol (Joback Calculated)[6] |
| Enthalpy of Vaporization (ΔvapH°) | The amount of energy required to transform one mole of a liquid into a gas at a given pressure. | Not available | For 3-chloro-1,1,2,3,3-pentafluoro-1-propene: Data available in chemical databases.[5] |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Not available | For (E)-1-chloro-3,3,3-trifluoropropene: 106.5 kPa at 19.93 °C[7] |
The lack of extensive experimental data underscores the necessity for focused research to validate and refine these computational predictions.
Experimental Determination of Thermodynamic Properties: A Methodological Overview
To address the gap in experimental data, established methodologies can be employed. The determination of vapor pressure, a fundamental thermodynamic property, serves as an illustrative example of the experimental rigor required.
Rationale for Vapor Pressure Measurement
Vapor pressure data is essential for a multitude of applications, including:
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Process Design: Determining the operating conditions for distillation and other separation processes.
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Safety Analysis: Assessing the potential for over-pressurization of storage vessels.
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Environmental Modeling: Predicting the partitioning of the compound between the atmosphere and other environmental compartments.
Experimental Protocol: Static Vapor Pressure Measurement
The following is a generalized protocol for the static measurement of vapor pressure, a technique widely used for volatile compounds.[7]
Apparatus:
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A thermostatically controlled sample cell capable of maintaining a stable temperature.
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A high-precision pressure transducer calibrated over the expected pressure range.
-
A vacuum pump to evacuate the system.
-
A calibrated temperature sensor (e.g., a platinum resistance thermometer).
Procedure:
-
Sample Preparation: A small, accurately weighed amount of purified 1-chloro-1,2,3,3,3-pentafluoro-1-propene is introduced into the sample cell. The cell is then attached to the apparatus.
-
Degassing: The sample is typically frozen using liquid nitrogen, and the headspace is evacuated to remove any dissolved atmospheric gases. This freeze-pump-thaw cycle is repeated until a stable, low pressure is achieved when the sample is frozen. This step is critical to ensure that the measured pressure is solely due to the vapor of the substance.
-
Thermal Equilibration: The sample cell is brought to the desired temperature using the thermostatic bath. The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
-
Data Acquisition: The equilibrium pressure and temperature are recorded.
-
Vapor Pressure Curve: The procedure is repeated at various temperatures to generate a vapor pressure curve, which can then be fitted to thermodynamic models such as the Antoine equation.
Self-Validating System: The integrity of this protocol is maintained by:
-
Calibration: Regular calibration of the pressure and temperature sensors against certified standards.
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Purity Analysis: Ensuring the high purity of the sample, as impurities can significantly affect vapor pressure.
-
Equilibrium Confirmation: Verifying that the pressure reading is stable over a sufficient period before recording the data point.
Visualization of Key Concepts
To aid in the understanding of the workflow for characterizing and utilizing thermodynamic properties, the following diagrams are provided.
Caption: Workflow for the determination and application of thermodynamic properties.
Conclusion and Future Outlook
This technical guide has synthesized the currently available information on the thermodynamic properties of 1-chloro-1,2,3,3,3-pentafluoro-1-propene. While computed data provides a valuable starting point, there is a clear and pressing need for experimental validation. Future research should focus on the precise measurement of key thermodynamic parameters, including heat capacity, enthalpy of formation, and vapor pressure, over a range of temperatures and pressures. Such data will be invaluable for the scientific and industrial communities seeking to harness the potential of this and other novel fluorinated compounds in a safe, efficient, and environmentally responsible manner.
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